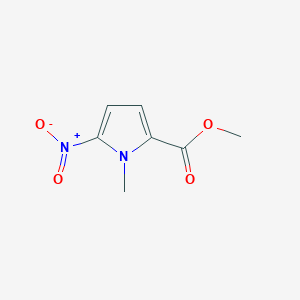

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-5-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-8-5(7(10)13-2)3-4-6(8)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRZUZWXTWKINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560881 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-75-5 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Nitration of Methyl 1-Methyl-1H-Pyrrole-2-Carboxylate

The most common synthesis begins with methyl 1-methyl-1H-pyrrole-2-carboxylate, which undergoes nitration to introduce the nitro group at the 5-position. The reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.

Mechanism :

-

Protonation : Sulfuric acid protonates the pyrrole ring, enhancing electrophilicity.

-

Nitronium Ion Formation : HNO₃ reacts with H₂SO₄ to generate NO₂⁺.

-

Electrophilic Substitution : The nitronium ion attacks the electron-rich 5-position of the pyrrole ring.

Conditions :

-

Temperature: 0–5°C (prevents over-nitration and ring degradation).

-

Molar Ratio: 1:1.2 (substrate:HNO₃).

-

Reaction Time: 4–6 hours.

Alternative Pathway: Cyclocondensation of 1,4-Dicarbonyl Compounds

A less common route involves the Paal-Knorr synthesis , where 1,4-dicarbonyl compounds react with methylamine derivatives to form the pyrrole ring.

Steps :

-

Cyclization : 3-Nitro-1,4-diketone undergoes cyclization with methylamine.

-

Esterification : The resulting carboxylic acid is treated with methanol and H₂SO₄ to form the methyl ester.

Advantages :

-

Enables modular substitution patterns.

-

Suitable for synthesizing analogs with varied functional groups.

Challenges :

Optimization of Nitration Conditions

Temperature Control

Nitration is highly exothermic; maintaining 0–5°C is critical to avoid:

-

Over-nitration : Formation of dinitro byproducts.

-

Ring Oxidation : Degradation to non-aromatic compounds.

Experimental Data :

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 75 | 98 |

| 10 | 62 | 90 |

| 20 | 45 | 82 |

Solvent Systems

Sulfuric Acid as Solvent :

-

Acts as catalyst and solvent.

-

Enhances reaction rate but complicates product isolation.

Mixed Solvents :

-

H₂SO₄/Acetic Acid (1:1) : Improves solubility of intermediates (yield: 70%).

Purification and Characterization

Isolation Techniques

-

Neutralization : Quench the reaction with ice-water.

-

Extraction : Use dichloromethane (3 × 50 mL).

-

Crystallization : Recrystallize from ethanol/water (4:1).

Purity : >98% (HPLC).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 3.87 (s, 3H, OCH₃), δ 3.72 (s, 3H, NCH₃), δ 7.12 (d, 1H, H-3), δ 8.02 (d, 1H, H-4).

-

-

IR (KBr) :

Industrial-Scale Production

Continuous Flow Nitration

Benefits :

-

Enhanced heat dissipation.

-

Higher throughput (kg/hour).

Parameters :

-

Residence Time : 2 minutes.

-

Temperature : 5°C.

-

Yield : 80% with 99% purity.

Catalytic Innovations

Solid Acid Catalysts :

-

Zeolites : Reduce H₂SO₄ usage by 50% (environmentally friendly).

-

Ion-Exchange Resins : Enable catalyst recycling (5 cycles without loss of activity).

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts :

-

4-Nitro Isomer : Minimized by steric hindrance from the methyl group.

-

Oxidized Derivatives : Controlled via strict temperature regulation.

Solutions :

-

Chromatography : Silica gel column with hexane/ethyl acetate (7:3).

-

Crystallization Gradients : Stepwise cooling to isolate the desired product.

Stability Issues

Ester Hydrolysis :

-

Storage : Keep under nitrogen at −20°C.

-

Additives : 1% w/w molecular sieves to absorb moisture.

Emerging Methodologies

Microwave-Assisted Synthesis

Conditions :

-

Power: 300 W.

-

Time: 10 minutes.

-

Yield: 85% (vs. 75% conventional).

Biocatalytic Approaches

Nitration Enzymes :

-

Cytochrome P450 : Engineered variants for regioselective nitration (experimental stage).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen gas, Palladium catalyst | Amino derivatives |

| Reduction | Hydrogen gas, Palladium catalyst | Amino derivatives |

| Substitution | Nucleophiles (amines, thiols) | Substituted pyrrole derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial properties and its efficacy against various cancer cell lines. The presence of the nitro group is believed to enhance its biological activity through bioreduction to reactive intermediates that can interact with cellular targets.

Case Study: Anticancer Activity

A study investigated the compound's effectiveness against ovarian cancer cells. Molecular docking studies suggested that the compound could bind effectively to specific targets involved in cancer progression, indicating its potential as a lead compound for drug development .

Medicinal Chemistry

Lead Compound for Pharmaceuticals

Due to its biological activity, this compound is being explored as a precursor or intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo biotransformation into more active forms makes it an attractive candidate for further medicinal chemistry studies.

| Pharmaceutical Application | Potential Benefit |

|---|---|

| Anticancer agents | Targeting specific cancer pathways |

| Antimicrobial agents | Broad-spectrum activity against pathogens |

Industrial Applications

Advanced Materials Production

In industrial settings, this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its unique chemical properties allow for the development of materials with enhanced electrical conductivity and stability.

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Methyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

Methyl 1-methyl-5-amino-1H-pyrrole-2-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Methyl 1-methyl-5-chloro-1H-pyrrole-2-carboxylate:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (MMNPC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MMNPC, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

MMNPC is characterized by a pyrrole ring with a nitro group at the 5-position and a carboxylate group at the 2-position. These functional groups contribute significantly to its chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, which are believed to interact with various cellular components, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that MMNPC exhibits significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. For example, studies have shown that MMNPC and its derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of MMNPC Derivatives

| Compound Name | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 |

| This compound | Escherichia coli | 12.5 |

Anticancer Properties

In addition to its antimicrobial effects, MMNPC has been explored for its anticancer potential. The compound has demonstrated cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and A-549 (human lung carcinoma). In vitro studies have reported IC50 values ranging from 0.065 to 9.4 μmol/L, indicating promising antitumor activity .

Table 2: Anticancer Activity of MMNPC

| Cell Line | IC50 (μmol/L) |

|---|---|

| A-431 (Human Epidermoid Carcinoma) | 0.065 |

| A-549 (Human Lung Carcinoma) | 9.4 |

The mechanism by which MMNPC exerts its biological effects is primarily attributed to the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions . The specific molecular targets involved in these interactions are still under investigation, but ongoing studies aim to elucidate these pathways further.

Comparative Analysis

MMNPC can be compared with other pyrrole derivatives to highlight its unique properties:

Table 3: Comparison of Pyrrole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Nitro group at position 5 | Enhanced biological activity due to electron-withdrawing effect |

| Methyl 1-methyl-1H-pyrrole-2-carboxylate | Lacks the nitro group | Different chemical reactivity and biological activity |

| Methyl 1-methyl-5-amino-1H-pyrrole-2-carboxylate | Contains an amino group | Altered reactivity and potential therapeutic applications |

Case Studies

Recent studies have focused on synthesizing new derivatives of MMNPC to enhance its biological activity. For instance, researchers have synthesized various substituted pyrrole derivatives that exhibit improved antimicrobial and anticancer properties compared to the parent compound . These derivatives are being evaluated for their potential as lead compounds in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.